2-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol
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Overview
Description
2-(PIPERONYLIDENEAMINO)PHENOL is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.249 g/mol . It is a Schiff base derived from the condensation of piperonal and 2-aminophenol. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(PIPERONYLIDENEAMINO)PHENOL can be synthesized through the condensation reaction between piperonal and 2-aminophenol. The reaction typically involves mixing equimolar amounts of piperonal and 2-aminophenol in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for 2-(PIPERONYLIDENEAMINO)PHENOL are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(PIPERONYLIDENEAMINO)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-(PIPERONYLIDENEAMINO)PHENOL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and anticancer activity.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-(PIPERONYLIDENEAMINO)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, its phenolic and imine groups allow it to participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(PIPERONYLIDENEAMINO)ACETOPHENONE
- 4-(PIPERONYLIDENEAMINO)PHENYL SULFONE
- 2-(2-PHENYL-1,3-THIAZOL-4-YL)PHENOL
Uniqueness
2-(PIPERONYLIDENEAMINO)PHENOL is unique due to its specific structural features, such as the presence of both phenolic and imine groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
60301-57-7 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylideneamino)phenol |
InChI |
InChI=1S/C14H11NO3/c16-12-4-2-1-3-11(12)15-8-10-5-6-13-14(7-10)18-9-17-13/h1-8,16H,9H2 |
InChI Key |
BQRPHDGQSWTHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3O |
Origin of Product |
United States |
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